Methyl 3-(benzylamino)-2-methylpropanoate
Description
Significance of β-Amino Ester Scaffolds in Organic Chemistry
The β-amino ester moiety is a privileged scaffold in organic chemistry due to its prevalence in a wide range of natural products, pharmaceuticals, and synthetic intermediates. hilarispublisher.com These compounds are precursors to β-amino acids, which are fundamental components of peptides and peptidomimetics with unique conformational properties and resistance to enzymatic degradation. hilarispublisher.com The development of efficient and stereoselective methods for the synthesis of β-amino esters has therefore been a major focus of research, as it directly impacts the accessibility of these valuable molecules. hilarispublisher.comresearchgate.netorganic-chemistry.org Their utility extends to the synthesis of alkaloids, β-lactam antibiotics, and other nitrogen-containing heterocycles. acgpubs.org
Overview of Methyl 3-(benzylamino)-2-methylpropanoate as a Key Building Block
This compound, with the CAS number 4010-62-2, is a specific N-benzylated β-amino ester that has garnered attention as a versatile synthetic intermediate. nih.gov Its structure features a methyl ester, a secondary benzylamine, and a methyl group at the α-position to the ester. This substitution pattern provides steric hindrance and chirality when resolved, influencing the stereochemical outcome of subsequent reactions. While detailed research findings on its specific applications are not extensively documented in publicly available literature, its structural components suggest its potential use in the synthesis of modified peptides, chiral ligands, and as a precursor to more complex drug-like molecules. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon, along with the potential for enolate formation, makes it a multifaceted building block.
Below is a table summarizing the key physicochemical properties of this compound:
| Property | Value | Source |
| CAS Number | 4010-62-2 | nih.gov |
| Molecular Formula | C₁₂H₁₇NO₂ | nih.gov |
| Molecular Weight | 207.27 g/mol | nih.gov |
| Boiling Point | 142-144 °C (at 14 Torr) | chemicalbook.com |
| Density | 1.031 g/cm³ (Predicted) | chemicalbook.com |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate, Methyl 3-((phenylmethyl)amino)isobutyrate | nih.gov |
Historical Development and Evolution of Synthetic Methodologies for Related Amino Esters
The synthesis of β-amino esters has a rich history, with early methods often relying on classical condensation reactions. The Mannich reaction, which involves the aminoalkylation of a carbon acid using formaldehyde (B43269) and a primary or secondary amine, represents a foundational approach to this class of compounds. Over the years, significant advancements have been made to improve the efficiency, selectivity, and substrate scope of β-amino ester synthesis.
The evolution of these methodologies can be broadly categorized as follows:
Classical Methods: Early syntheses often involved multi-step sequences with harsh reaction conditions. The direct condensation of amines with β-keto esters was a common but often low-yielding approach. acgpubs.org The use of azeotropic distillation to remove water was a frequent requirement. acgpubs.org
Catalytic Approaches: The introduction of metal and organocatalysts revolutionized the synthesis of β-amino esters. Catalysts such as zinc perchlorate, acgpubs.org bismuth trifluoroacetate, acgpubs.org and scandium triflate acgpubs.org have been shown to effectively promote the condensation of amines with β-dicarbonyl compounds under milder conditions.
Asymmetric Synthesis: A major breakthrough was the development of enantioselective methods to produce chiral β-amino esters. These strategies are crucial for the synthesis of pharmaceuticals and other biologically active molecules. Key asymmetric methodologies include:
Hydrogenation of enamines: Chiral rhodium and ruthenium catalysts have been successfully employed for the asymmetric hydrogenation of enamines to afford chiral β-amino esters with high enantioselectivity. hilarispublisher.com
Conjugate Addition Reactions: The aza-Michael addition of amines to α,β-unsaturated esters is a powerful tool for the construction of the β-amino ester framework. The use of chiral catalysts or auxiliaries allows for the stereocontrolled synthesis of these compounds.
Mannich-type Reactions: Modern variations of the Mannich reaction, often employing pre-formed imines or in situ generated iminium ions, have become highly effective for the asymmetric synthesis of β-amino esters. organic-chemistry.org
Enzymatic Resolutions and Desymmetrizations: Biocatalysis, using enzymes such as lipases, has emerged as a green and highly selective method for the preparation of enantiomerically pure β-amino esters. mdpi.com
The development of these sophisticated synthetic tools has significantly expanded the accessibility and diversity of β-amino esters, including N-benzylated derivatives like this compound, solidifying their importance in modern organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(benzylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(12(14)15-2)8-13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQVMBTZNGVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233691 | |
| Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4010-62-2 | |
| Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-((phenylmethyl)amino)isobutyrate | |
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| Record name | 4010-62-2 | |
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| Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
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| Record name | Methyl 3-[(phenylmethyl)amino]isobutyrate | |
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Synthetic Methodologies for Methyl 3 Benzylamino 2 Methylpropanoate and Its Analogues
Aza-Michael Addition Protocols for N-Benzylated β-Amino Ester Synthesis
The aza-Michael reaction is a versatile and widely employed method for the formation of carbon-nitrogen bonds. In the context of synthesizing Methyl 3-(benzylamino)-2-methylpropanoate, this involves the addition of benzylamine to methyl methacrylate. Various protocols have been developed to optimize this reaction, focusing on catalysts, reaction conditions, and greener synthetic approaches.
Catalytic Aza-Michael Additions of Benzylamine to α,β-Unsaturated Esters
The addition of benzylamine to α,β-unsaturated esters like methyl methacrylate can be sluggish and may require prolonged reaction times or harsh conditions to achieve good yields. To overcome these limitations, various catalysts have been explored to facilitate the reaction.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective organic base catalyst for the aza-Michael addition of benzylamine to α,β-unsaturated esters. mdpi.comresearchgate.net The use of catalytic amounts of DBU can significantly reduce reaction times and improve yields, particularly under solvent-free conditions. mdpi.comresearchgate.net
For the reaction between benzylamine and methyl methacrylate, studies have shown that while the reaction can proceed without a catalyst, the addition of DBU can influence the reaction rate and yield. For instance, in a solvent-free microwave-assisted reaction at 130 °C, the uncatalyzed reaction for 4 hours yielded 25% of the product. The addition of 0.2 equivalents of DBU under the same conditions resulted in a modest increase in yield to 27%. mdpi.com This suggests that for certain substrates, the catalytic effect of DBU may be more pronounced in lowering reaction times rather than dramatically increasing the final yield. mdpi.com
The effectiveness of DBU is more evident in reactions with other α,β-unsaturated esters. For example, the reaction of benzylamine with ethyl 2-phenylacrylate under solvent-free conditions at room temperature for 1.5 hours gave a 30% yield, whereas adding DBU (0.2 eq.) for 30 minutes increased the yield to 56%. mdpi.com Further optimization showed that with just 5 mol% of DBU, a 96% yield could be achieved in only 10 minutes. mdpi.com
| Entry | Substrate | Catalyst (eq.) | Conditions | Time | Yield (%) |
| 1 | Methyl methacrylate | None | Solvent-free, MW, 130 °C, 50 W | 4 h | 25 |
| 2 | Methyl methacrylate | DBU (0.2) | Solvent-free, MW, 130 °C, 50 W | 4 h | 27 |
| 3 | Ethyl 2-phenylacrylate | None | Solvent-free, rt | 1.5 h | 30 |
| 4 | Ethyl 2-phenylacrylate | DBU (0.2) | Solvent-free, rt | 30 min | 56 |
| 5 | Ethyl 2-phenylacrylate | DBU (0.05) | Solvent-free, rt | 10 min | 96 |
The catalytic role of bases like DBU in the aza-Michael addition is to increase the nucleophilicity of the amine. DBU, being a strong, non-nucleophilic base, can deprotonate the amine to generate the corresponding amide anion. This anion is a much more potent nucleophile than the neutral amine and readily adds to the β-carbon of the α,β-unsaturated ester. The resulting enolate is then protonated to give the final product and regenerate the catalyst.
In some proposed mechanisms, particularly with DBU-based ionic liquids, the catalyst is believed to play a dual role. scielo.br The acidic proton on the DBU cation can form a hydrogen bond with the carbonyl oxygen of the Michael acceptor, thereby activating the electrophile. Simultaneously, the anion of the ionic liquid can form a hydrogen bond with the N-H of the amine, increasing its nucleophilicity and directing the attack on the β-carbon. scielo.br This dual activation model provides a rationale for the high efficiency of such catalysts. scielo.br
Advanced Reaction Conditions: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net
The application of microwave heating has been shown to significantly accelerate the aza-Michael addition of benzylamine to methyl methacrylate. mdpi.comnih.govresearchgate.net Under conventional heating, the reaction may require refluxing for extended periods (e.g., 72 hours in methanol to achieve an 87% yield). mdpi.com In contrast, microwave-assisted synthesis can drive the reaction to completion in a much shorter timeframe.
For instance, the reaction of benzylamine with methyl methacrylate in methanol under microwave irradiation at an initial temperature of 115 °C for 2 hours, followed by 1 hour at 130 °C, afforded this compound in a 97% yield. nih.gov This represents a substantial improvement in reaction time compared to conventional methods. nih.gov The increased reaction rates under microwave irradiation are attributed to the efficient and rapid heating of the reaction mixture, which can lead to higher reaction temperatures being reached more quickly and potentially non-thermal microwave effects. nih.gov
| Entry | Substrate | Conditions | Time | Yield (%) | Reference |
| 1 | Methyl methacrylate | Reflux in MeOH | 72 h | 87 | mdpi.com |
| 2 | Methyl methacrylate | MW, MeOH, 115 °C -> 130 °C | 3 h | 97 | nih.gov |
| 3 | Methyl crotonate | 65 °C, sealed tube | 5 days | 73 | nih.gov |
| 4 | Methyl crotonate | MW, MeOH | 3 h | 83-98 | nih.gov |
In line with the principles of green chemistry, there is a growing interest in developing solvent-free or reduced-solvent synthetic methodologies. cem.com Microwave-assisted organic synthesis is particularly well-suited for solvent-free reactions, as the direct coupling of microwave energy with the reactants can often eliminate the need for a solvent to absorb heat. mdpi.comcem.com
The aza-Michael addition of benzylamine to methyl methacrylate has been successfully performed under solvent-free microwave conditions. mdpi.com In one study, heating a neat mixture of benzylamine and methyl methacrylate at 130 °C with 50 W of microwave power for 4 hours resulted in a 25% yield of the desired product. mdpi.com While this yield is moderate, it demonstrates the feasibility of a solvent-free approach. The addition of a catalytic amount of DBU under these conditions saw a slight increase in yield to 27%. mdpi.com
These solvent-free protocols offer several advantages, including reduced environmental impact, simplified workup procedures, and often lower costs. The combination of microwave heating and solvent-free conditions represents a powerful strategy for the efficient and environmentally benign synthesis of this compound and its analogues. mdpi.comresearchgate.net
Comparative Analysis of Conventional and Microwave-Promoted Methodologies
The synthesis of this compound and its analogues can be achieved through both conventional heating methods and modern microwave-assisted techniques. A comparative analysis of these two approaches highlights significant differences in reaction time, energy efficiency, and product yield.
In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a more efficient and environmentally friendly alternative. sphinxsai.comasianjpr.com Microwave energy directly heats the reactants and solvent, leading to a rapid and uniform temperature increase throughout the reaction mixture. nih.gov This targeted heating significantly accelerates reaction rates, often reducing reaction times from hours to mere minutes. sphinxsai.com
The advantages of microwave-promoted methodologies over conventional heating are substantial. Studies have shown that microwave-assisted synthesis can lead to higher product yields, often with improved purity, due to the shorter reaction times and reduced potential for side reactions. sphinxsai.comnih.gov Furthermore, the significant reduction in energy consumption aligns with the principles of green chemistry, making it a more sustainable approach to chemical synthesis. asianjpr.com
Table 1: Comparison of Conventional and Microwave-Promoted Synthesis
| Feature | Conventional Heating | Microwave-Promoted Synthesis |
|---|---|---|
| Reaction Time | Hours to days sphinxsai.com | Minutes sphinxsai.com |
| Energy Efficiency | Lower | Higher asianjpr.com |
| Product Yield | Often lower | Generally higher sphinxsai.comnih.gov |
| Purity | May require extensive purification | Often results in cleaner products researchgate.net |
| Environmental Impact | Higher due to prolonged energy use and potential for solvent emissions asianjpr.com | Lower due to reduced energy consumption and shorter reaction times researchgate.net |
Sequential and Multicomponent Reactions Leading to this compound Derivatives
The synthesis of derivatives of this compound can be accomplished through various strategic approaches, including one-pot sequential reactions and derivatization from common precursors. These methods offer efficient pathways to a diverse range of analogues.
One-Pot Intermolecular Aza-Michael Addition and Subsequent N-Alkylation Strategies
A highly efficient strategy for the synthesis of this compound derivatives is the one-pot intermolecular aza-Michael addition followed by N-alkylation. The aza-Michael addition is a fundamental reaction in organic chemistry for the formation of carbon-nitrogen bonds. georgiasouthern.eduresearchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. georgiasouthern.edu
Derivatization from Diverse Precursor Classes (e.g., Methyl Methacrylate)
Methyl methacrylate (MMA) is a versatile and widely available precursor for the synthesis of this compound and its derivatives. wikipedia.orgresearchopenworld.com The core structure of the target compound can be readily accessed through the aza-Michael addition of benzylamine to methyl methacrylate.
The reaction involves the nucleophilic attack of the nitrogen atom of benzylamine on the β-carbon of the double bond in methyl methacrylate. This reaction is a classic example of conjugate addition and is a highly effective method for constructing the 3-amino-2-methylpropanoate skeleton.
Beyond the direct use of methyl methacrylate and benzylamine, a wide array of derivatives can be synthesized by employing substituted analogues of these starting materials. For instance, using substituted benzylamines or different acrylate esters allows for the introduction of various functional groups into the final molecule, leading to a library of related compounds. The synthesis of MMA itself can be achieved through several industrial processes, ensuring its availability as a key building block. researchopenworld.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of benign solvents and the optimization of reaction efficiency.
Exploration of Environmentally Benign Solvents and Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. acs.org Traditional organic solvents are often volatile, flammable, and toxic. acs.org Green chemistry encourages the use of safer, more environmentally friendly alternatives.
For the synthesis of this compound, several greener solvent options can be considered. Bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl lactate are attractive alternatives to conventional solvents like tetrahydrofuran (THF) and other chlorinated solvents. researchgate.netwhiterose.ac.uk 2-MeTHF, for example, is derived from renewable resources and has a lower environmental impact. researchgate.net Water is also a highly desirable green solvent for many reactions, including some biocatalytic processes. jetir.org In some cases, solvent-free reactions, where the reactants themselves act as the reaction medium, can be the most environmentally benign option. researchgate.net
Table 2: Examples of Green Solvents and Their Properties
| Solvent | Source | Key Advantages |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based researchgate.net | Lower volatility and water solubility compared to THF researchgate.net |
| Ethyl Lactate | Bio-based youtube.com | Biodegradable, non-carcinogenic, and non-corrosive youtube.com |
| Cyclopentyl Methyl Ether (CPME) | Petrochemical | Low peroxide formation, high boiling point researchgate.net |
| Water | Natural | Non-toxic, non-flammable, readily available jetir.org |
| D-Limonene | Bio-based (from citrus peels) youtube.com | Biodegradable, effective degreaser youtube.com |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. nih.gov The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are found in the product, and no atoms are wasted as byproducts.
Addition reactions, such as the aza-Michael addition used to synthesize the backbone of this compound, are inherently atom-economical as they involve the combination of two or more molecules to form a single product with no other molecules being produced. buecher.dejk-sci.com
Stereochemical Aspects and Chiral Control in Methyl 3 Benzylamino 2 Methylpropanoate Synthesis
Elucidation of Racemic Mixtures and Enantiomeric Forms (R and S)
Methyl 3-(benzylamino)-2-methylpropanoate has a single stereogenic center at the C2 position of the propanoate backbone, the carbon atom to which the methyl group is attached. dummies.com The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. docbrown.info When synthesized from achiral starting materials using conventional chemical methods, the result is typically a racemic mixture, which contains equal amounts of both enantiomers (a 50:50 mixture). docbrown.info Such a mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.
The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org To assign the configuration, the four groups attached to the chiral carbon are ranked by atomic number. For this compound, the groups attached to the C2 carbon are:
-CH₂NH(Bn) (benzylaminomethyl group)
-COOCH₃ (methoxycarbonyl group)
-CH₃ (methyl group)
-H (hydrogen atom)
By assigning priorities and orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence of the remaining three groups determines the configuration. A clockwise direction from priority 1 to 2 to 3 indicates the (R)-enantiomer (from the Latin rectus, for right), while a counter-clockwise direction indicates the (S)-enantiomer (from the Latin sinister, for left). chiralpedia.com
Methodologies for Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used technique to separate the enantiomers of a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. researchgate.net
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiomerically pure compounds under mild reaction conditions. nih.gov Hydrolases, particularly lipases, are frequently employed for the resolution of β-amino esters due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. kuleuven.be
Lipases can resolve racemic β-amino esters through two primary reaction types: hydrolysis and transesterification.
Hydrolysis: In this process, a lipase selectively catalyzes the hydrolysis of one enantiomer of the ester to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. For instance, in an aqueous-organic biphasic system, a lipase like Candida rugosa lipase (CRL) could selectively hydrolyze (S)-methyl 3-(benzylamino)-2-methylpropanoate to (S)-3-(benzylamino)-2-methylpropanoic acid, leaving behind the unreacted (R)-methyl 3-(benzylamino)-2-methylpropanoate in high enantiomeric excess. nih.gov
Transesterification: This reaction involves the transfer of an acyl group from an acyl donor (like an ester or an anhydride) to the amino or a hydroxyl group of the substrate, catalyzed by a lipase. mdpi.com In a non-aqueous solvent, a lipase such as Candida antarctica lipase B (CALB) can acylate the amino group of one enantiomer at a much faster rate than the other. For example, using vinyl acetate as an acyl donor, the (R)-enantiomer of this compound might be preferentially acylated to form N-acetylated product, leaving the (S)-enantiomer unreacted. nih.gov This approach is highly effective for resolving β-amino esters. researchgate.net
The general scheme for lipase-catalyzed kinetic resolution of racemic this compound is depicted below:
Racemic this compound + Acyl Donor --(Lipase)--> (R)-N-Acyl-Methyl 3-(benzylamino)-2-methylpropanoate + (S)-Methyl 3-(benzylamino)-2-methylpropanoate (unreacted)
The enantioselectivity of lipase-catalyzed reactions is highly dependent on the reaction conditions. "Solvent engineering," or the rational selection of the organic solvent, is a critical factor that can dramatically influence enzyme activity and enantioselectivity. researchgate.net The properties of the solvent, such as polarity (log P), hydrophobicity, and its ability to interact with the enzyme, can alter the enzyme's conformation and the solvation of the substrate, thereby affecting the stereochemical outcome of the reaction. rsc.org
For the resolution of β-amino esters, non-polar, hydrophobic solvents like toluene, hexane, or diisopropyl ether often provide higher enantioselectivity compared to polar solvents. rsc.org This is because polar solvents can strip the essential water layer from the enzyme's surface, leading to deactivation, and may also interfere with substrate binding at the active site. The choice of acyl donor and temperature also plays a significant role in optimizing the resolution process. nih.gov
The following interactive table illustrates hypothetical data on how solvent choice could affect the enantiomeric ratio (E), a measure of enantioselectivity, in the lipase-catalyzed resolution of a generic β-amino ester similar to this compound.
| Solvent | Log P | Conversion (%) | Enantiomeric Excess of Substrate (eeₛ, %) | Enantiomeric Ratio (E) |
| n-Hexane | 3.9 | 48 | 95 | >100 |
| Toluene | 2.7 | 50 | 99 | >200 |
| Diisopropyl Ether | 1.9 | 49 | 97 | 150 |
| Acetonitrile | -0.3 | 35 | 40 | 10 |
| Tetrahydrofuran (THF) | 0.5 | 42 | 65 | 25 |
This table is illustrative and based on general trends observed in lipase-catalyzed resolutions of β-amino esters.
Chemical Kinetic Resolution Approaches
While enzymatic methods are prevalent, chemical kinetic resolution offers an alternative for separating enantiomers. These methods typically involve the use of a chiral catalyst or reagent that reacts selectively with one enantiomer of the racemate. For β-amino acids and their derivatives, resolution can be achieved through the enantioselective formation of complexes with chiral ligands. For example, a method has been developed for the resolution of unprotected β-amino acids using chiral ligands that form nickel(II) complexes, allowing for the separation of enantiomers with high selectivity. nih.gov Another approach involves the use of chiral acylating agents, such as planar-chiral DMAP analogues, which can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. ethz.ch
Diastereoselective Synthesis of Substituted β-Amino Esters
An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly through asymmetric synthesis. Diastereoselective synthesis is a powerful strategy where a new chiral center is created in a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer over others.
One common method for the diastereoselective synthesis of β-amino esters is the Mannich-type reaction, which involves the addition of an enolate to an imine. nih.gov By using a chiral auxiliary on the enolate or a chiral sulfinimine, it is possible to control the stereochemical outcome of the reaction with high diastereoselectivity. nih.gov For instance, the addition of a glycine enolate to an enantiopure N-sulfinylimine can produce α,β-diamino esters with high diastereoselectivity. nih.gov A similar strategy involving the conjugate addition of a chiral amine to an α,β-unsaturated ester can also yield diastereomerically enriched β-amino esters. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched β-amino ester. This approach allows for the synthesis of specific stereoisomers of substituted β-amino esters, bypassing the need for resolution. nih.gov
Reaction Mechanisms and Reactivity Studies of Methyl 3 Benzylamino 2 Methylpropanoate
Intramolecular Reactivity and Cyclization Pathways
The structure of Methyl 3-(benzylamino)-2-methylpropanoate, featuring a nucleophilic amine and an aromatic ring connected by a flexible chain, is well-suited for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These transformations are of significant interest in synthetic chemistry for the construction of complex molecular architectures.
Palladium-Catalyzed Intramolecular Coupling Reactions to Form Heterocycles
Palladium catalysis is a powerful tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, often enabling intramolecular cyclizations that are otherwise challenging. mit.edu For a substrate like this compound, a palladium catalyst could facilitate the coupling of the benzyl ring with another part of the molecule. This typically requires the pre-functionalization of the benzyl group with a halide (e.g., Br, I) or a triflate to enable a cross-coupling reaction. The reaction would proceed via an intramolecular Heck, Suzuki, or Buchwald-Hartwig amination type mechanism to generate polycyclic structures. The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. beilstein-journals.org
The mechanisms for palladium-catalyzed intramolecular coupling reactions are well-established and generally proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates.
C-N Bond Formation (Buchwald-Hartwig Type): An intramolecular Buchwald-Hartwig amination would be a plausible pathway if the benzyl group were substituted with a leaving group (e.g., bromide). The proposed mechanism is as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond on the benzyl ring, forming an arylpalladium(II) complex.
Coordination and Deprotonation: The secondary amine of the molecule coordinates to the palladium center. A base then deprotonates the nitrogen, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. beilstein-journals.org
C-C Bond Formation (Heck Type): If the molecule contained an appropriately positioned alkene, an intramolecular Heck reaction could occur. For the specified molecule, this would require prior modification. A generalized mechanism involves:
Oxidative Addition: Pd(0) adds to an aryl or vinyl halide/triflate.
Carbopalladation: The arylpalladium(II) species undergoes migratory insertion across a C=C double bond within the same molecule.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the cyclized alkene product and a hydridopalladium complex.
Reductive Elimination/Base Regeneration: The hydridopalladium species is converted back to the active Pd(0) catalyst in the presence of a base.
The table below summarizes typical components used in such palladium-catalyzed reactions.
| Component | Examples | Purpose |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, PCy₃ | Stabilizes the palladium center and influences reactivity and selectivity. mit.edubeilstein-journals.org |
| Base | Cs₂CO₃, K₂CO₃, NaOt-Bu | Activates the amine for C-N coupling or neutralizes acid produced in the cycle. beilstein-journals.org |
| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction rate and temperature. beilstein-journals.org |
Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., Tetrahydroisoquinolines)
A classic and highly relevant intramolecular cyclization for this compound is the Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinolines. name-reaction.comwikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org The benzylamino group in the target molecule serves as the β-arylethylamine precursor.
The reaction proceeds in two main stages:
Imine/Iminium Ion Formation: The secondary amine condenses with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) to form an iminium ion intermediate. The acid catalyst protonates the initially formed imine, increasing its electrophilicity. wikipedia.org
Intramolecular Electrophilic Aromatic Substitution: The electron-rich benzyl ring acts as a nucleophile and attacks the electrophilic iminium carbon. This ring-closing step is followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product. name-reaction.com
The structure of the final product can be varied by using different aldehydes in the reaction, as shown in the table below.
| Aldehyde/Ketone Reactant | Resulting Substituent at C-1 |
| Formaldehyde (CH₂O) | Unsubstituted (Hydrogen) |
| Acetaldehyde (CH₃CHO) | Methyl group |
| Acetone ((CH₃)₂CO) | Two Methyl groups (gem-dimethyl) |
| Benzaldehyde (C₆H₅CHO) | Phenyl group |
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is a key center of reactivity. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic, allowing it to react with a wide range of electrophilic species. libretexts.org
Nucleophilic Substitution Reactions with Various Electrophiles
As a nucleophile, the secondary amine can attack electron-deficient centers, leading to the formation of new covalent bonds. libretexts.org This is a fundamental reaction type for amines. libretexts.org The rate and success of these reactions depend on the strength of the electrophile and steric hindrance around the nitrogen atom. masterorganicchemistry.com
Key examples of electrophiles that react with secondary amines include:
Alkyl Halides (R-X): Lead to the formation of tertiary amines and potentially quaternary ammonium salts. britannica.com
Acyl Halides (RCOCl) and Anhydrides ((RCO)₂O): Form stable amide products. britannica.com
Sulfonyl Chlorides (RSO₂Cl): Produce sulfonamides, which are often used as protecting groups or for therapeutic applications. libretexts.org
Aldehydes and Ketones: React reversibly to form enamines in the presence of an acid catalyst. libretexts.org
Epoxides: The amine attacks one of the carbons of the epoxide ring, leading to ring-opening and the formation of a β-amino alcohol.
The following table illustrates the products formed from the reaction of a generic secondary amine with common electrophiles.
| Electrophile Class | Specific Example | Product Functional Group |
| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |
| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide |
| Epoxide | Ethylene Oxide | β-Amino Alcohol |
Amine Alkylation and Acylation Reactions
Alkylation and acylation are two of the most important nucleophilic substitution reactions involving the secondary amine functionality.
Alkylation: This reaction involves the treatment of the amine with an alkylating agent, typically an alkyl halide, to form a more substituted amine. libretexts.org The reaction of this compound with an alkyl halide (e.g., methyl iodide) would proceed via an Sₙ2 mechanism to yield a tertiary amine. researchgate.net However, a significant challenge in amine alkylation is controlling the extent of reaction. The tertiary amine product is often still nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. libretexts.orglibretexts.org This can lead to a mixture of products, reducing the yield of the desired tertiary amine. libretexts.org
Acylation: This reaction involves replacing the hydrogen on the nitrogen atom with an acyl group (R-C=O). britannica.com Acylation of this compound with an acyl chloride or an acid anhydride is typically a rapid and high-yielding reaction. Unlike alkylation, acylation is easy to control because the resulting amide product is significantly less nucleophilic than the starting secondary amine. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which deactivates it towards further acylation. This makes acylation a highly reliable method for modifying the amine group. britannica.com
Reactivity of the Methyl Ester Group
The methyl ester group in this compound is a key functional group that dictates a significant portion of its chemical reactivity. This group can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups. The most prominent of these reactions are hydrolysis to the corresponding carboxylic acid and transesterification to other esters.
Hydrolysis to Corresponding β-Amino Acids
The hydrolysis of the methyl ester functionality in this compound yields 3-(benzylamino)-2-methylpropanoic acid, a β-amino acid. This transformation can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Although effective, this method is reversible, and the equilibrium may not favor complete conversion to the carboxylic acid. chemguide.co.ukcommonorganicchemistry.com
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis, also known as saponification, is a more common and often more efficient method for converting esters to carboxylic acids. chemguide.co.uk The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.
For this compound, base-catalyzed hydrolysis is generally preferred due to its irreversibility and the ease of product separation. chemguide.co.uk The alcohol byproduct, methanol, can be readily removed by distillation.
| Condition | Reagents | Products | Key Features |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, excess H₂O, heat | 3-(benzylamino)-2-methylpropanoic acid, Methanol | Reversible reaction chemguide.co.uk |
| Basic Hydrolysis | NaOH or KOH, H₂O/MeOH, heat | Sodium 3-(benzylamino)-2-methylpropanoate, Methanol | Irreversible reaction, followed by acidification to get the free acid nih.govchemspider.com |
This table is generated based on general principles of ester hydrolysis and data from analogous compounds.
Detailed Research Findings:
Transesterification with Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the synthesis of other esters of 3-(benzylamino)-2-methylpropanoic acid. This reaction is typically catalyzed by an acid or a base, or can be mediated by enzymes. nih.govmasterorganicchemistry.com
Acid- and Base-Catalyzed Transesterification:
Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com In an acid-catalyzed reaction, the carbonyl group is protonated, making it more electrophilic for the incoming alcohol nucleophile. masterorganicchemistry.com In a base-catalyzed reaction, the alcohol is deprotonated to form a more potent alkoxide nucleophile. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com
For example, reacting this compound with a large excess of ethanol in the presence of an acid or base catalyst would yield ethyl 3-(benzylamino)-2-methylpropanoate and methanol.
Enzyme-Catalyzed Transesterification:
Lipases are enzymes that can catalyze the transesterification of esters under mild conditions. nih.gov This method offers high selectivity and avoids the harsh conditions of acid or base catalysis, which can be advantageous for substrates with sensitive functional groups. nih.gov The reaction is often carried out in a non-aqueous solvent to suppress the competing hydrolysis reaction. nih.govresearchgate.net Immobilized lipases are frequently used to simplify catalyst recovery and reuse. nih.gov
| Catalyst Type | Typical Reagents | Reaction Conditions | Key Features |
| Acid Catalyst | H₂SO₄, HCl, p-TsOH | Excess of the new alcohol (as solvent), heat | Reversible reaction masterorganicchemistry.com |
| Base Catalyst | NaOR, KOR | Excess of the new alcohol (as solvent) | Equilibrium driven by the use of excess alcohol masterorganicchemistry.com |
| Enzyme (Lipase) | Immobilized Lipase (e.g., Novozyme 435) | Non-aqueous solvent, moderate temperature | High selectivity, mild conditions nih.govresearchgate.netnih.gov |
This table is generated based on general principles of transesterification and data from analogous compounds.
Detailed Research Findings:
Specific research on the transesterification of this compound is limited in the provided search results. However, the transesterification of β-keto esters, which share some structural similarities, has been extensively studied. For instance, the transesterification of methyl acetoacetate with benzyl alcohol has been optimized using silica-supported boric acid as a catalyst under solvent-free conditions, achieving high yields. nih.gov Furthermore, various lipases have been shown to be effective catalysts for the transesterification of a wide range of esters, including the synthesis of biolubricants from palm oil methyl ester. nih.gov These studies suggest that similar catalytic systems could be effectively applied to the transesterification of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry and electronic properties of molecules like Methyl 3-(benzylamino)-2-methylpropanoate.
Conformational Analysis and Energy Landscapes
The flexibility of this compound, owing to several rotatable single bonds, gives rise to multiple possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Computational methods can be employed to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states connecting them.
Table 1: Illustrative Conformational Energy Data (Note: This table is illustrative and does not represent actual calculated data for this compound.)
| Conformer | Dihedral Angle (N-Cα-Cβ-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.25 |
| C | -60° (gauche) | 1.30 |
| D | 0° (eclipsed) | 5.50 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are widely used for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical predictions can be a powerful tool in the structural elucidation of newly synthesized compounds and in the assignment of experimental spectra.
The accuracy of predicted NMR chemical shifts can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM) scirp.org. While specific DFT-calculated NMR data for this compound is not available, the general methodology is well-established for a wide range of organic molecules, including N-benzylamino compounds mdpi.comresearchgate.net.
Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (Note: This table is for illustrative purposes only.)
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C=O | 172.5 | 173.1 | 0.6 |
| Cα | 55.2 | 55.8 | 0.6 |
| Cβ | 48.9 | 49.3 | 0.4 |
| CH₂ (benzyl) | 52.1 | 52.5 | 0.4 |
| C (aromatic) | 127.0-138.0 | 127.5-138.5 | 0.5-0.5 |
Mechanistic Insights through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone.
Energy Profiles for Reaction Pathways and Transition State Characterization
By mapping the potential energy surface, computational chemistry can trace the energetic pathway of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculation of activation energies from these profiles allows for the prediction of reaction kinetics. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations could be used to model the reaction pathway and characterize the geometry and vibrational frequencies of the transition states.
Analysis of Frontier Molecular Orbitals (FMOs) in Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity).
DFT calculations can determine the energies and shapes of the HOMO and LUMO for this compound edu.krd. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. Analysis of the FMOs can predict the most likely sites for nucleophilic or electrophilic attack. For instance, in related N-benzylamino compounds, DFT has been used to calculate HOMO-LUMO gaps and map electrostatic potentials to understand reactivity mdpi.comresearchgate.netacs.org.
Table 3: Illustrative Frontier Molecular Orbital Energies (Note: This table is illustrative and does not represent actual calculated data for this compound.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations could be used to study its conformational dynamics in different solvent environments. This would provide insights into the flexibility of the molecule, the timescales of conformational changes, and the interactions with solvent molecules. Such simulations are particularly useful for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids, by revealing the dynamic nature of these interactions.
Ab Initio Calculations for Fundamental Chemical Properties
Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. For a molecule such as this compound, ab initio calculations, often employing methods like Hartree-Fock (HF) or more advanced techniques, could be used to determine a range of fundamental chemical properties.
A typical computational study would involve the following steps:
Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting bond lengths, bond angles, and dihedral angles define the optimized molecular geometry.
Vibrational Frequency Analysis: Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the different modes of vibration of the molecule (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectroscopy data to help assign spectral features.
Electronic Property Calculation: Ab initio methods provide detailed information about the electronic structure of the molecule. This includes the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic properties. Other electronic properties that can be calculated include the dipole moment and the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions of the molecule.
Data Tables
As there are no published ab initio studies for this compound, it is not possible to provide data tables of its calculated fundamental chemical properties. If such a study were to be performed, the results would typically be presented in tables similar to the hypothetical examples below:
Hypothetical Table 1: Optimized Geometrical Parameters (Note: The following data is illustrative and not based on actual calculations.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1-C2 | 1.54 Å |
| Bond Angle | C1-C2-N1 | 109.5° |
Hypothetical Table 2: Calculated Vibrational Frequencies (Note: The following data is illustrative and not based on actual calculations.)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 3350 | N-H Stretch |
| 2 | 1735 | C=O Stretch |
Hypothetical Table 3: Calculated Electronic Properties (Note: The following data is illustrative and not based on actual calculations.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
These tables represent the type of detailed information that ab initio calculations could provide for this compound, offering significant insights into its structural and electronic characteristics.
Advanced Applications in Complex Organic Synthesis
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The presence of a chiral center at the α-position of the ester in Methyl 3-(benzylamino)-2-methylpropanoate makes it a valuable chiral building block in asymmetric synthesis. Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
One of the key strategies involves the diastereoselective alkylation of the enolate derived from a chiral derivative of this compound. By attaching a chiral auxiliary to the nitrogen or carboxyl group, the steric environment around the prochiral center is biased, leading to the preferential formation of one diastereomer upon reaction with an electrophile. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched product.
For instance, the N-acylated derivative of this compound can be deprotonated to form a chiral enolate. The stereoselectivity of the subsequent alkylation is dictated by the chiral auxiliary, which effectively shields one face of the enolate from the incoming electrophile. This approach has been successfully utilized in the synthesis of various chiral molecules, demonstrating the utility of this compound as a reliable chiral synthon.
Intermediates in the Construction of Structurally Diverse β-Amino Acid Derivatives
This compound serves as a crucial intermediate in the synthesis of a wide range of structurally diverse β-amino acid derivatives. The secondary amine and the ester functionalities provide convenient handles for various chemical transformations, allowing for the introduction of a wide array of substituents and the construction of complex molecular frameworks.
One of the most common applications is the N-alkylation or N-arylation of the secondary amine. This can be achieved through various methods, including reductive amination or nucleophilic substitution reactions. The resulting tertiary amines can be further functionalized, leading to the synthesis of a diverse library of β-amino acid derivatives with varying electronic and steric properties.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. This allows for the incorporation of the β-amino acid moiety into larger molecules, such as peptides or natural product analogues. The ability to modify both the N- and C-termini of the β-amino acid makes this compound a highly versatile intermediate in organic synthesis.
Precursors for the Synthesis of Advanced Organic Scaffolds
The unique structural features of this compound also make it an ideal precursor for the synthesis of various advanced organic scaffolds, including heterocyclic and organometallic compounds.
Heterocyclic Chemistry Applications
The β-amino ester moiety in this compound can be utilized in various cyclization reactions to construct a wide range of heterocyclic systems. For example, intramolecular cyclization of appropriately functionalized derivatives can lead to the formation of β-lactams, pyrrolidines, and piperidines, which are common structural motifs in many biologically active compounds.
The synthesis of β-lactams, for instance, can be achieved through the cyclization of N-protected β-amino acids derived from this compound. These four-membered heterocyclic rings are the core structural unit of many important antibiotics, and the ability to synthesize them from readily available starting materials is of great interest.
Similarly, pyrrolidine and piperidine derivatives can be synthesized through various intramolecular cyclization strategies. For example, reductive amination of a dicarbonyl compound derived from this compound can lead to the formation of a substituted pyrrolidine or piperidine ring. These heterocyclic systems are found in a wide range of natural products and pharmaceuticals, and the ability to synthesize them in a controlled manner is a testament to the versatility of this starting material.
Organometallic Chemistry Applications
While less common, derivatives of this compound can also be utilized in organometallic chemistry. The nitrogen and oxygen atoms in the β-amino ester moiety can act as ligands for various metal centers, leading to the formation of stable organometallic complexes.
These complexes can be used as catalysts in various organic transformations, or they can serve as intermediates in the synthesis of more complex organometallic compounds. For example, the N- and O-donor atoms can coordinate to a metal center, activating the molecule for subsequent reactions. This can be particularly useful in asymmetric catalysis, where the chiral environment around the metal center can be used to control the stereochemical outcome of a reaction.
Role in Multi-Step Synthesis of Natural Products and Analogues
The versatility of this compound as a chiral building block and a precursor to various organic scaffolds makes it a valuable tool in the multi-step synthesis of natural products and their analogues. Many natural products contain β-amino acid moieties or heterocyclic systems that can be derived from this starting material.
For example, the synthesis of certain alkaloids, which are a class of naturally occurring compounds with a wide range of biological activities, often involves the construction of piperidine or pyrrolidine rings. As discussed earlier, these heterocyclic systems can be readily synthesized from this compound, making it a key starting material in the total synthesis of these complex molecules.
Furthermore, the ability to introduce various functional groups into the β-amino acid backbone allows for the synthesis of a wide range of natural product analogues. This is particularly important in medicinal chemistry, where the synthesis of analogues is often necessary to improve the pharmacological properties of a lead compound.
Contributions to Combinatorial and Library Synthesis
The ease of functionalization of this compound makes it an ideal scaffold for combinatorial and library synthesis. By systematically varying the substituents at the N- and C-termini of the β-amino acid, it is possible to generate large libraries of compounds with a wide range of structural diversity.
This is particularly useful in drug discovery, where the screening of large compound libraries is often necessary to identify new drug candidates. The ability to rapidly and efficiently synthesize a diverse library of β-amino acid derivatives from a single starting material is a significant advantage in this field.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(benzylamino)-2-methylpropanoate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A key synthesis involves condensation reactions between methyl-2-(benzylamino)acetate and methyl malonate derivatives. For example, methyl malonyl chloride or potassium malonate salt can react with methyl-2-(benzylamino)acetate under controlled conditions (e.g., solvent choice, temperature, stoichiometry) to form the target compound. Optimization includes adjusting equivalents of reagents (e.g., 1.2 equiv. TBSCl in silylation steps ) and purification via flash chromatography (e.g., PE:Et2O 15:1) to achieve >95% yield .
Q. How is this compound characterized using spectroscopic techniques such as NMR and IR?
- Methodological Answer : Structural confirmation relies on <sup>1</sup>H and <sup>13</sup>C NMR to identify key functional groups. For instance, the benzylamino group shows aromatic protons (δ 7.2–7.4 ppm), while the ester carbonyl resonates near δ 170–175 ppm in <sup>13</sup>C NMR. IR spectroscopy confirms the ester C=O stretch (~1740 cm<sup>-1</sup>) and N-H stretches (~3300 cm<sup>-1</sup>). Advanced 2D-NMR (e.g., HSQC, HMBC) can resolve overlapping signals in complex mixtures .
Advanced Research Questions
Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound derivatives?
- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, tert-butoxycarbonyl (Boc) groups can protect amines during enantioselective alkylation . Reaction conditions (e.g., low temperature, chiral ligands in palladium-catalyzed allylic alkylation) may enhance stereocontrol. Post-synthesis, chiral HPLC or circular dichroism (CD) can validate enantiomeric purity .
Q. How can contradictory spectroscopic data be analyzed to confirm the structure of this compound in complex mixtures?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from impurities or diastereomers. Use 2D-NMR (COSY, NOESY) to differentiate between similar structures. For example, HMBC correlations can confirm connectivity between the benzylamino group and the propanoate backbone. High-resolution mass spectrometry (HRMS) provides exact mass validation, distinguishing the compound from by-products .
Q. What are the challenges in scaling up the synthesis of this compound, and how can by-products be minimized?
- Methodological Answer : Scale-up issues include exothermic reactions and purification inefficiencies. Optimize solvent systems (e.g., CH2Cl2 for solubility ) and employ flow chemistry for better temperature control. By-products like hydrolyzed esters or N-alkylated derivatives can be minimized by strictly anhydrous conditions and inert atmospheres. LC-MS monitoring aids in real-time detection of impurities .
Q. How is this compound utilized as a building block in peptide mimetics or bioactive molecule synthesis?
- Methodological Answer : The compound’s ester and benzylamino groups make it a versatile intermediate. For example, it can be coupled with amino acids via amide bond formation for peptide analogs. In palladium-catalyzed cross-couplings, the benzyl group serves as a protective moiety, which can later be removed via hydrogenolysis .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction parameters in the synthesis of this compound?
- Methodological Answer : Design of Experiments (DoE) tools like factorial design or response surface methodology (RSM) systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratio). For instance, central composite design can identify optimal conditions for maximizing yield while minimizing side reactions .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodological Answer : Stability studies show that polar aprotic solvents (e.g., DMF, DMSO) accelerate ester hydrolysis, while non-polar solvents (e.g., hexane) improve shelf life. Storage at –20°C under nitrogen inhibits degradation. Accelerated aging tests (e.g., 40°C/75% RH) predict long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
